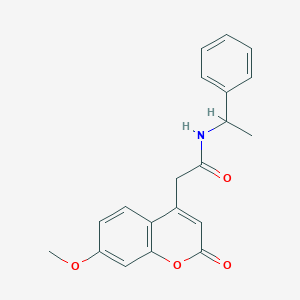
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide" is a compound of interest within the realm of organic chemistry due to its structural and functional properties that make it a candidate for various applications, though not explicitly in pharmaceuticals as per the restrictions of this analysis.
Synthesis Analysis
The synthesis of related coumarin derivatives often involves multicomponent reactions, such as the condensation of hydroxy-chromenones with various aldehydes or acids. For instance, a method for synthesizing similar compounds involves the interaction of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid, showcasing the utility of multicomponent reactions in constructing complex molecular frameworks (Lichitsky et al., 2021).
Molecular Structure Analysis
Structural elucidation of similar compounds is typically achieved using NMR spectroscopy and mass spectrometry, providing insight into the arrangement of atoms and the molecular conformation. The crystal structure of analogous compounds reveals interactions such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the molecular architecture and reactivity (Camerman et al., 2005).
Chemical Reactions and Properties
Coumarin derivatives like the one can participate in various chemical reactions, including cyclo-condensations and reactions with ethyl bromoacetate, leading to the formation of different functional groups and skeletal structures. These reactions highlight the compound's versatility and potential for derivatization (Čačić et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of coumarin derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups can affect the compound's polarity and hence its solubility in various solvents, which is essential for its applications in chemical synthesis and analysis.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, are dictated by the electronic configuration of the coumarin core and the substituents attached to it. The acetamide moiety, for example, can engage in hydrogen bonding and nucleophilic addition reactions, which can be leveraged in further chemical modifications and synthesis strategies (Behrami & Dobroshi, 2019).
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(1-phenylethyl)acetamide, exhibit significant antibacterial activity. These compounds have been synthesized and characterized, demonstrating bacteriostatic and bactericidal effects against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The synthesized compounds were evaluated for their antibacterial potency in comparison to standard antibiotics like streptomycin and cefalexine, highlighting their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant Activity
Coumarin derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antioxidant activity. The study revealed that these compounds exhibit notable antioxidant properties, which were assessed through various assays. The antioxidant activity of these compounds was compared with that of ascorbic acid, indicating their potential utility in pharmaceutical and nutraceutical applications due to their ability to scavenge free radicals and protect against oxidative stress (Kadhum et al., 2011).
Antiestrogenic Activity
Further research into specific 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides has revealed their potential as antiestrogenic agents. This class of compounds, which includes this compound, was synthesized and evaluated for cytotoxic effects against breast cancer cell lines. One compound in particular demonstrated significant antiestrogenic activity, suggesting a promising avenue for the development of novel treatments targeting estrogen receptor-positive breast cancers. This study underscores the diverse therapeutic potential of coumarin derivatives in oncology (Almutairi et al., 2020).
Propiedades
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13(14-6-4-3-5-7-14)21-19(22)10-15-11-20(23)25-18-12-16(24-2)8-9-17(15)18/h3-9,11-13H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNVKOWMKQDQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)
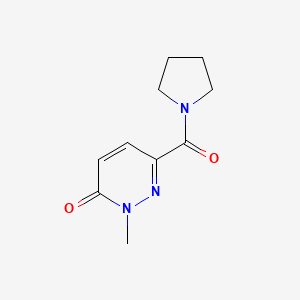

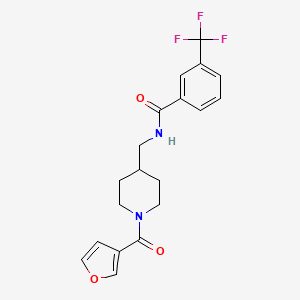

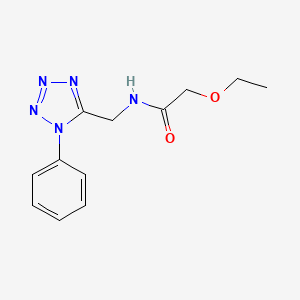
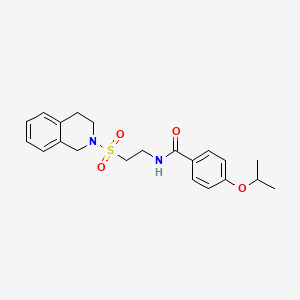
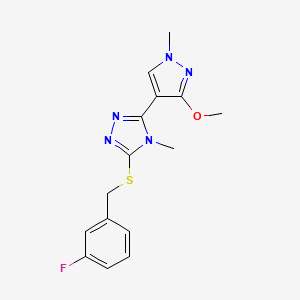


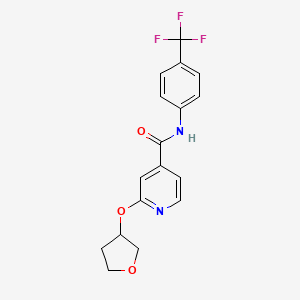
![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)
